molecular formula C16H14BrNO3 B12803994 2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one CAS No. 6626-67-1

2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one

Cat. No.: B12803994
CAS No.: 6626-67-1
M. Wt: 348.19 g/mol
InChI Key: NJUCDLYCUJWUOA-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one is an organic compound that belongs to the class of haloketones. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitrobiphenyl moiety attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one typically involves the bromination of 2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Formation of 2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-ol.

    Reduction: Formation of 2-bromo-2-methyl-1-(4’-aminobiphenyl-4-yl)propan-1-one.

    Oxidation: Formation of 2-bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propanoic acid.

Scientific Research Applications

2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methylpropiophenone: Similar structure but with a methyl group instead of a nitro group.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a nitro group.

    2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Features an isobutoxy group instead of a nitro group.

Uniqueness

2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and biological activity

Properties

CAS No.

6626-67-1

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

2-bromo-2-methyl-1-[4-(4-nitrophenyl)phenyl]propan-1-one

InChI

InChI=1S/C16H14BrNO3/c1-16(2,17)15(19)13-5-3-11(4-6-13)12-7-9-14(10-8-12)18(20)21/h3-10H,1-2H3

InChI Key

NJUCDLYCUJWUOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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